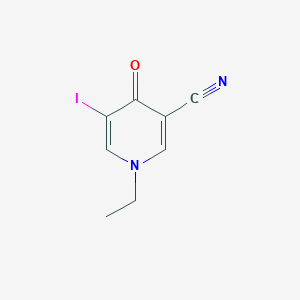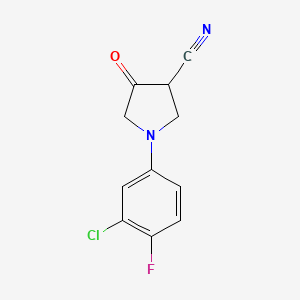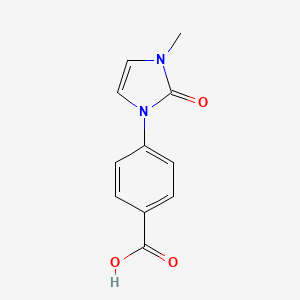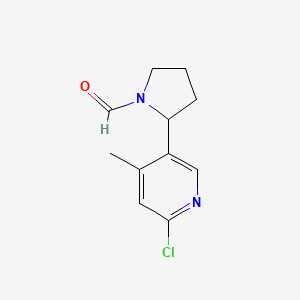
4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a methyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Cyclopropylation: The addition of a cyclopropyl group to the imidazole ring, often achieved through cyclopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of the reduced imidazole derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Studied for its versatility in chemical synthesis.
Uniqueness
4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl and imidazole moieties contribute to its stability and reactivity, making it a valuable compound in various research fields.
特性
分子式 |
C13H14BrN3 |
|---|---|
分子量 |
292.17 g/mol |
IUPAC名 |
5-(3-bromophenyl)-3-cyclopropyl-2-methylimidazol-4-amine |
InChI |
InChI=1S/C13H14BrN3/c1-8-16-12(9-3-2-4-10(14)7-9)13(15)17(8)11-5-6-11/h2-4,7,11H,5-6,15H2,1H3 |
InChIキー |
SZIVUYXYCJOWSY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(N1C2CC2)N)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)






![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B11802213.png)





